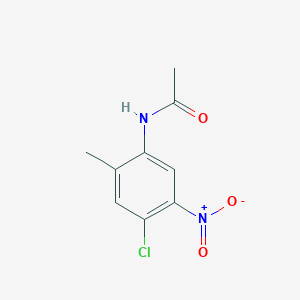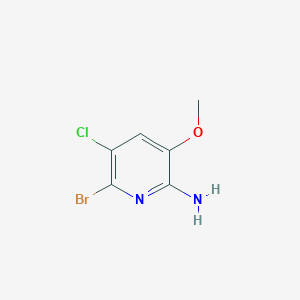![molecular formula C14H18ClNO4 B13977287 tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate typically involves the reaction of tert-butyl chloroformate with 4-chlorophenylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate involves the interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(2-chlorophenyl)MethylcarbaMate
- tert-butyl (Methoxycarbonyl)(3-chlorophenyl)MethylcarbaMate
Uniqueness
tert-butyl (Methoxycarbonyl)(4-chlorophenyl)MethylcarbaMate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H18ClNO4 |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16(12(17)19-4)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 |
Clé InChI |
SHSALSAFQPRQPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)







![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)



